DL-Pipecolinic acid tetrahydrate

Thermal Analysis Purity Determination Solid State Chemistry

Inconsistent hydration state of pipecolic acid leads to batch failures in pharmaceutical synthesis and chiral resolution. DL-Pipecolinic acid tetrahydrate (CAS 69777-15-7) is the stoichiometric tetrahydrate, solving this variability. - Defined crystalline hydrate ensures reproducible solubility, dissolution rate, and reaction kinetics. - Low melting point (57°C) enables low-temperature or melt-phase reactions unattainable with the anhydrous form. - Racemic 1:1 D/L mixture, ≥98% purity, ideal for chiral separation method development and API intermediate synthesis.

Molecular Formula C6H19NO6
Molecular Weight 201.22 g/mol
CAS No. 69777-15-7
Cat. No. B13798488
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDL-Pipecolinic acid tetrahydrate
CAS69777-15-7
Molecular FormulaC6H19NO6
Molecular Weight201.22 g/mol
Structural Identifiers
SMILESC1CCNC(C1)C(=O)O.O.O.O.O
InChIInChI=1S/C6H11NO2.4H2O/c8-6(9)5-3-1-2-4-7-5;;;;/h5,7H,1-4H2,(H,8,9);4*1H2
InChIKeyWVXGYYBWRIIFOE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





DL-Pipecolinic Acid Tetrahydrate: Preferred Crystalline Form


DL-Pipecolinic acid tetrahydrate (CAS 69777-15-7) is the crystalline tetrahydrate form of the racemic cyclic imino acid DL-pipecolic acid (DL-piperidine-2-carboxylic acid) . It is a white to almost white crystalline powder with a molecular formula of C6H19NO6 and a molecular weight of 201.22 g/mol . Unlike the anhydrous form (CAS 535-75-1), this tetrahydrate exists as a well-defined, stoichiometric hydrate, containing four molecules of water of crystallization per molecule of pipecolic acid [1]. This specific hydration state confers distinct physical and chemical properties, including a unique melting point of approximately 57°C, which is significantly lower than the ~264-270°C observed for the anhydrous form [2][3]. The compound serves as a key building block in medicinal chemistry for synthesizing pharmaceuticals like ropivacaine and thioridazine, and is valued in biochemical research as a model for studying stereochemical effects in peptides and neurotransmitter modulation .

Substitution Risks for DL-Pipecolinic Acid Tetrahydrate


Generic substitution of DL-Pipecolinic acid tetrahydrate (CAS 69777-15-7) with other pipecolic acid forms—such as the anhydrous racemate (CAS 535-75-1) or chiral enantiomers (e.g., L-Pipecolic acid, CAS 3105-95-1)—is scientifically unsound and carries significant risks to experimental and manufacturing consistency . The hydration state directly impacts physical properties, handling, and performance [1]. As documented for pharmaceutical hydrates, crystalline hydrates often exhibit lower aqueous solubility and different dissolution rates compared to their anhydrous counterparts, which can profoundly affect bioavailability and reaction kinetics [2]. Furthermore, the tetrahydrate form's low melting point (57°C) contrasts starkly with the anhydrous form (~264-270°C), making it more susceptible to thermal degradation or dehydration during processing and storage [3][4]. Substituting a racemic mixture (DL-form) with a single enantiomer (L- or D-form) introduces stereochemical variables that can alter biological activity, chiral recognition, and analytical method performance [5]. Therefore, procurement must be precise to the CAS number and specific hydration state to ensure batch-to-batch reproducibility and alignment with validated analytical methods .

DL-Pipecolinic Acid Tetrahydrate: Comparative Performance


Melting Point as a Hydration State and Purity Marker

The tetrahydrate form of DL-Pipecolinic acid exhibits a drastically lower melting point of 57°C, compared to the anhydrous racemate (CAS 535-75-1), which melts at 264-270°C [1][2]. This ~210°C difference is a direct consequence of the water molecules incorporated into the crystal lattice and serves as a rapid, unambiguous identifier for the correct hydration state [3].

Thermal Analysis Purity Determination Solid State Chemistry

Defined Crystal Lattice for Solid-State Reproducibility

Single-crystal X-ray diffraction studies have confirmed the unique crystal packing and molecular conformation of DL-pipecolic acid tetrahydrate [1]. The pipecolic acid molecule adopts a zwitterionic form and a stable chair conformation with the carboxylate group in an equatorial position, a structure that is distinct from the anhydrous form and other salts [2]. This defined crystalline lattice is essential for reproducible solid-state properties like density, flowability, and stability, which are critical for formulation and manufacturing processes [3].

X-ray Crystallography Solid-State Chemistry Formulation Science

High Purity for Reliable Application Performance

Commercial suppliers of DL-Pipecolinic acid tetrahydrate (CAS 69777-15-7) consistently specify a minimum purity of 98.0%, often determined by non-aqueous titration . This high level of purity is comparable to or exceeds that of many anhydrous DL-pipecolic acid offerings (often 99%) and ensures minimal interference from related impurities in critical applications like chiral separations, peptide synthesis, and pharmaceutical intermediate production .

Analytical Chemistry Quality Control Pharmaceutical Synthesis

DL-Pipecolinic Acid Tetrahydrate: Key Applications


Chiral Resolution and Stereochemical Studies

DL-Pipecolinic acid tetrahydrate is the ideal starting material for chiral resolution studies. Its racemic nature provides a 1:1 mixture of D- and L-enantiomers, offering a direct model system for developing and optimizing chiral separation methods (e.g., chromatography, electrophoresis) . The high purity (≥98%) ensures that resolution efficiency is not confounded by impurities [1]. The defined crystalline form facilitates accurate weighing and preparation of stock solutions for reproducible kinetic studies .

Pharmaceutical Intermediate Synthesis

As a building block for pharmaceuticals like ropivacaine and thioridazine, the tetrahydrate form is directly applicable in medicinal chemistry synthesis . Its unique low melting point (57°C) can be advantageous in reactions requiring low-temperature conditions or melt-phase reactions, a property not shared by the anhydrous form [1]. The defined hydration state is a known and controlled variable, unlike the variable water content of the hygroscopic anhydrous form, leading to more predictable and reproducible synthetic yields .

Analytical Method Development and Validation

The tetrahydrate form serves as a crucial reference standard for analytical method development. Its distinct melting point (57°C) provides a simple thermal check to confirm identity and hydration state . Its well-defined crystal structure enables the use of techniques like X-ray Powder Diffraction (XRPD) for solid-state characterization and batch-to-batch consistency checks [1]. Furthermore, its high purity (≥98%) makes it suitable for preparing calibration standards for HPLC, LC-MS, or GC-MS methods used to quantify pipecolic acid in complex biological matrices .

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